molecular formula C14H17BrO6 B8577931 METHYL 2-(3-BROMO-5-FORMYL-4-((2-METHOXYETHOXY)METHOXY)PHENYL)ACETATE

METHYL 2-(3-BROMO-5-FORMYL-4-((2-METHOXYETHOXY)METHOXY)PHENYL)ACETATE

Cat. No.: B8577931
M. Wt: 361.18 g/mol
InChI Key: XHOUCPGAWMCBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate is an organic compound with the molecular formula C14H17BrO6 and a molecular weight of 361.19 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxyethoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds . The formyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability .

Properties

Molecular Formula

C14H17BrO6

Molecular Weight

361.18 g/mol

IUPAC Name

methyl 2-[3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)phenyl]acetate

InChI

InChI=1S/C14H17BrO6/c1-18-3-4-20-9-21-14-11(8-16)5-10(6-12(14)15)7-13(17)19-2/h5-6,8H,3-4,7,9H2,1-2H3

InChI Key

XHOUCPGAWMCBBK-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=C(C=C1Br)CC(=O)OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 5-L round-bottom flask was added methyl (3-bromo-5-formyl-4-hydroxy-phenyl)acetate (210 g, 769 mmol, prepared in Reference A above), dichloromethane (2 L), and N,N-diisopropylethylamine (161 mL, 119 g, 923 mmol). A solution of 2-methoxyethoxymethyl chloride (MEM chloride, obtained from TCI America; 106 mL; 923 mmol) in dichloromethane (500 mL) was added dropwise via an addition funnel over 2 h. The reaction was allowed to stir at ambient temperature for overnight, after which time HPLC analysis showed that the reaction was complete. The reaction mixture was diluted with 0.5 N aqueous HCl (1 L) and the solution was allowed to stir at ambient temperature for 0.25 h, then the layers were separated. The organic layer was washed with additional 0.5 N aqueous HCl, followed by saturated aqueous sodium chloride (1 L). The organic layer was concentrated under vacuum to give an oil, which later solidified upon standing. The solid could be crystallized from ethyl acetate and hexane to yield methyl [3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)phenyl]-acetate (237 g) as a colorless solid.
Name
methyl (3-bromo-5-formyl-4-hydroxy-phenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
161 mL
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Proceeding as in Reference 12, but substituting methyl 3-bromo-5-formyl-4-hydroxyphenylacetate (27.32 g, 0.10 mole) and 2-methoxyethoxymethyl chloride (0.125 mol, 14.3 mL), gave methyl 3-bromo-5-formyl-4(2-methoxyethoxymethoxy)-phenylacetate (31.4 g (87%).
Name
methyl 3-bromo-5-formyl-4-hydroxyphenylacetate
Quantity
27.32 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 5-L round-bottom flask was added methyl (3-bromo-5-formyl-4-hydroxy-phenyl)acetate (210 g, 769 mmol, prepared in Reference A above), dichloromethane (2 L), and N,N-diisopropylethylamine (161 mL, 119 g, 923 mmol). A solution of 2-methoxyethoxy-methyl chloride (MEM chloride, obtained from TCI America; 106 mL; 923 mmol) in dichloromethane (500 mL) was added dropwise via an addition funnel over 2 h. The reaction was allowed to stir at ambient temperature for overnight, after which time HPLC analysis showed that the reaction was complete. The reaction mixture was diluted with 0.5 N aqueous HCl (1 L) and the solution was allowed to stir at ambient temperature for 0.25 h, then the layers were separated. The organic layer was washed with additional 0.5 N aqueous HCl, followed by saturated aqueous sodium chloride (1 L). The organic layer was concentrated under vacuum to give an oil, which later solidified upon standing. The solid could be crystallized from ethyl acetate and hexane to yield methyl[3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)phenyl]-acetate (237 g) as a colorless solid.
Name
methyl (3-bromo-5-formyl-4-hydroxy-phenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
161 mL
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.